(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of indole and thiazolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under specific reaction conditions. The process often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-BROMO-3-(2-(2,3-DIMETHYLANILINO)-4-OXO-1,3-THIAZOL-5(4H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
- (3Z)-5-BROMO-3-(4-OXO-2-[2-(TRIFLUOROMETHYL)ANILINO]-1,3-THIAZOL-5(4H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
Uniqueness
5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of indole and thiazolidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H11BrN2O3S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-(2-methylphenyl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H11BrN2O3S/c1-9-4-2-3-5-13(9)21-17(23)15(25-18(21)24)14-11-8-10(19)6-7-12(11)20-16(14)22/h2-8,23H,1H3 |
InChI Key |
KIDINDCKKWEPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.